2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate
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Overview
Description
2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is a chemical compound with the molecular formula C13H19NO7S2 and a molecular weight of 365.43 g/mol . This compound is known for its unique structure, which includes a formyl group, a methanesulfonate group, and an anilino group. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate typically involves multiple steps. One common method includes the reaction of 4-formylphenylamine with 2-bromoethyl methanesulfonate in the presence of a base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate involves its reactivity with various functional groups. The formyl group can participate in nucleophilic addition reactions, while the methanesulfonate group can undergo nucleophilic substitution. These reactions enable the compound to modify proteins, enzymes, and other biomolecules, making it valuable in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenyl methanesulfonate: Lacks the anilino group, making it less reactive in certain substitution reactions.
2-(4-Formylphenyl)ethyl methanesulfonate: Similar structure but without the methylsulfonyl group, affecting its solubility and reactivity.
4-Formyl-2-(methylsulfonyl)aniline: Contains the formyl and methylsulfonyl groups but lacks the ethyl linkage, altering its chemical behavior.
Uniqueness
2-(4-Formyl(2-((methylsulfonyl)oxy)ethyl)anilino)ethyl methanesulfonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
CAS No. |
4248-79-7 |
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Molecular Formula |
C13H19NO7S2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-formyl-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C13H19NO7S2/c1-22(16,17)20-9-7-14(8-10-21-23(2,18)19)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
DCAJFQDHDVTBOS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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